molecular formula C6H12ClNO3 B591610 (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride CAS No. 154307-84-3

(2s,5s)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride

Cat. No. B591610
CAS RN: 154307-84-3
M. Wt: 181.616
InChI Key: ZWHYCCWEJZJLHW-FHAQVOQBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2s,5s)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C6H12ClNO3 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 6 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms . The average mass of the molecule is 181.617 Da .


Physical And Chemical Properties Analysis

“this compound” is a solid at 20°C . It has a density of 1.3±0.1 g/cm3 , a boiling point of 354.8±42.0 °C at 760 mmHg , and a flash point of 168.4±27.9 °C . The compound has 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 1 freely rotating bond .

Scientific Research Applications

  • Synthesis of Pipecolic Acid Derivatives : The compound was used in the stereoselective synthesis of 6-substituted 4-hydroxy pipecolic acid derivatives. The vinylfluoro group in the compound acted as an acetonyl cation equivalent under acidic conditions, highlighting its utility in organic synthesis (Purkayastha et al., 2010).

  • Natural Occurrence in Plants : It was identified in the leaves of Leucaena glauca Benth. This discovery provides insights into the biochemical pathways and potential pharmacological properties of substances found in this plant (Hegarty, 1957).

  • Efficient Synthesis Methods : A study reported a simple and efficient synthesis method for this compound. This involves using (S)-CBS oxazaborolidine for the asymmetric reduction of a ketone, demonstrating an advancement in the synthetic methods for such compounds (Kumar et al., 2022).

  • Synthesis of Hydroxypipecolic Acid : Another study presented a route to synthesize 2S,5S-hydroxypipecolic acid, starting with enantiopure 5S-5-hydroxy-piperidone. This synthesis pathway is significant for the production of enantiopure pipecolic acids (Herdeis & Heller, 1993).

  • Antimetastatic Activity : L-Iduronic acid-type 1-N-iminosugars derived from this compound exhibited antimetastatic activity. This highlights its potential application in cancer research and treatment (Nishimura et al., 1997).

  • Application in GABA Agonists and Uptake Inhibitors : Derivatives of this compound were synthesized and studied as gamma-aminobutyric acid (GABA) agonists and uptake inhibitors. This application is relevant in the field of neurochemistry and pharmacology (Jacobsen et al., 1982).

Safety and Hazards

The compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

Mechanism of Action

Target of Action

The primary target of (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride is currently unknown. The compound is a chemical intermediate , and its specific targets may depend on the final compound it is used to synthesize.

Result of Action

As a chemical intermediate, its effects would be largely determined by the final compound it is used to synthesize .

properties

IUPAC Name

(2S,5S)-5-hydroxypiperidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c8-4-1-2-5(6(9)10)7-3-4;/h4-5,7-8H,1-3H2,(H,9,10);1H/t4-,5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHYCCWEJZJLHW-FHAQVOQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NCC1O)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC[C@H]1O)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.